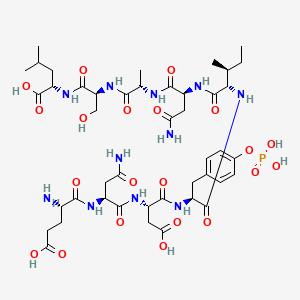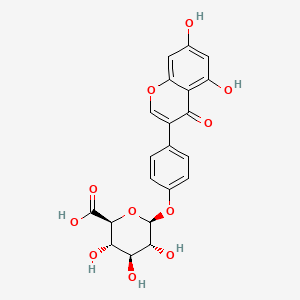![molecular formula C7H11NO B588695 (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one CAS No. 159172-92-6](/img/structure/B588695.png)
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-6,6-Dimethyl-3-azabicyclo[310]hexan-2-one is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
The synthesis of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one typically involves several key steps:
Starting Material: The synthesis begins with N-protected L-serine as the initial raw material.
Amination Reaction: This step introduces the nitrogen atom into the molecule.
Oxidation Reaction: This step is crucial for introducing the necessary functional groups.
Wittig Reaction: This reaction helps in forming the bicyclic structure.
Addition Reaction: This step further modifies the structure to achieve the desired configuration.
Reduction Reaction: This step is used to reduce any intermediate compounds to the final product.
Cyclization: The final step involves cyclizing the molecule to form the bicyclic structure.
Análisis De Reacciones Químicas
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one can be compared with other bicyclic compounds such as:
Triazole Compounds: These compounds have similar structural features but differ in their chemical properties and applications.
Cyclopropane Spiro-Fused Compounds: These compounds share the bicyclic structure but have different functional groups and reactivity.
Aromatic Azo Compounds: These compounds have a different core structure but can undergo similar types of chemical reactions.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields
Propiedades
IUPAC Name |
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2)4-3-8-6(9)5(4)7/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEANOXILSYOIN-WHFBIAKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)NC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1C(=O)NC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
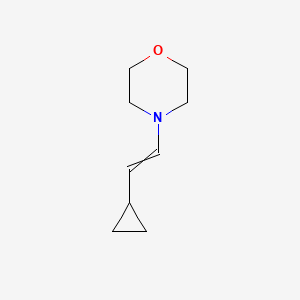
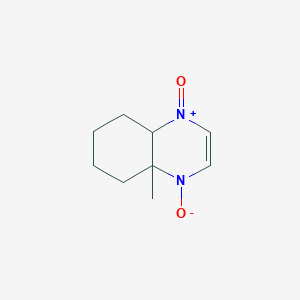
![Ethanone, 1-(6-methylbicyclo[4.2.0]oct-3-en-1-yl)-, cis- (9CI)](/img/new.no-structure.jpg)
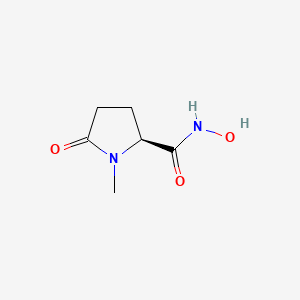
![(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B588621.png)
![7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B588623.png)
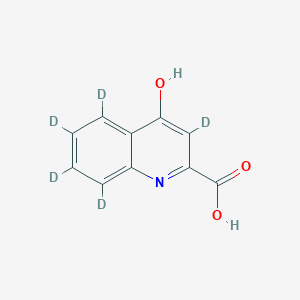
![1,5-dimethyl-4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one](/img/structure/B588626.png)
